Cefiderocol
Vue d'ensemble
Description
Le céfiderocol est un nouvel antibiotique céphalosporine à sidérophore conçu pour lutter contre les bactéries Gram-négatives multirésistantes. Il est particulièrement efficace contre les souches résistantes aux carbapénèmes, qui constituent une menace importante pour la santé publique. La structure unique du céfiderocol comprend une partie catéchol qui lui permet de chélater le fer et d'utiliser les systèmes de transport du fer bactérien pour pénétrer la paroi cellulaire bactérienne .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le céfiderocol est synthétisé par un processus en plusieurs étapes qui implique l'incorporation d'une partie catéchol dans le noyau céphalosporineCeci est réalisé par une série de réactions chimiques, notamment l'acylation, la réduction et la cyclisation .
Méthodes de Production Industrielle : La production industrielle de céfiderocol implique des processus de fermentation à grande échelle pour produire le noyau céphalosporine, suivis d'une modification chimique pour introduire la partie catéchol. Le processus est optimisé pour un rendement et une pureté élevés, garantissant la production de céfiderocol à l'échelle commerciale .
Analyse Des Réactions Chimiques
Types de Réactions : Le céfiderocol subit diverses réactions chimiques, notamment :
Oxydation : La partie catéchol peut subir une oxydation pour former des quinones.
Réduction : Les réactions de réduction peuvent modifier le noyau céphalosporine.
Substitution : Des réactions de substitution peuvent se produire en position C-3, où la partie catéchol est attachée.
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles.
Principaux Produits :
Produits d'oxydation : Quinones.
Produits de réduction : Dérivés céphalosporine modifiés.
Produits de substitution : Céfiderocol halogéné ou substitué par un nucléophile.
4. Applications de la Recherche Scientifique
Le céfiderocol a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le transport du fer médié par les sidérophores.
Biologie : Étudié pour son rôle dans les mécanismes d'absorption du fer bactérien.
Industrie : Employé dans le développement de nouveaux antibiotiques ciblant les souches bactériennes résistantes.
5. Mécanisme d'Action
Le céfiderocol exerce ses effets antibactériens en se liant aux protéines liant la pénicilline, inhibant la synthèse de la paroi cellulaire. Sa partie catéchol unique chélate le fer, permettant au céfiderocol d'être activement transporté dans les cellules bactériennes via les canaux de transport du fer. Ce double mécanisme améliore sa capacité à pénétrer et à tuer les bactéries Gram-négatives multirésistantes .
Applications De Recherche Scientifique
Cefiderocol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study siderophore-mediated iron transport.
Biology: Investigated for its role in bacterial iron uptake mechanisms.
Industry: Employed in the development of new antibiotics targeting resistant bacterial strains.
Mécanisme D'action
Cefiderocol exerts its antibacterial effects by binding to penicillin-binding proteins, inhibiting cell wall synthesis. Its unique catechol moiety chelates iron, allowing this compound to be actively transported into bacterial cells via iron transport channels. This dual mechanism enhances its ability to penetrate and kill multidrug-resistant Gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Le céfiderocol est comparé à d'autres céphalosporines telles que la céftazidime et la céfépime. Bien que les trois partagent des similitudes structurales, la partie catéchol unique du céfiderocol le distingue en permettant le transport du fer médié par les sidérophores. Cette caractéristique améliore son efficacité contre les souches résistantes aux carbapénèmes .
Composés Similaires :
Ceftrazidime : Une céphalosporine de troisième génération ayant une activité à large spectre.
Céfépime : Une céphalosporine de quatrième génération avec une stabilité accrue contre les bêta-lactamases.
Céftolazane-tazobactam : Un antibiotique combiné ayant une activité contre les bactéries Gram-négatives multirésistantes.
La capacité unique du céfiderocol à utiliser les systèmes de transport du fer bactérien en fait un atout précieux dans l'arsenal contre les infections multirésistantes.
Activité Biologique
Cefiderocol, a novel siderophore-conjugated cephalosporin, has emerged as a critical therapeutic agent against multidrug-resistant (MDR) Gram-negative bacteria. Its unique mechanism of action, stability against various beta-lactamases, and ability to penetrate bacterial cells make it a promising option for treating severe infections caused by resistant pathogens.
This compound utilizes a siderophore-mediated transport system to enter bacterial cells. This involves binding to ferric iron (Fe³⁺) and exploiting iron transporters present in the bacterial membrane. This mechanism allows this compound to effectively bypass some of the common resistance mechanisms that hinder other antibiotics. Once inside the cell, this compound binds primarily to penicillin-binding protein 3 (PBP3) , inhibiting bacterial cell wall synthesis and leading to cell lysis .
Antimicrobial Spectrum
This compound exhibits potent activity against a wide range of Gram-negative pathogens , including:
- Enterobacterales (e.g., Klebsiella pneumoniae, Escherichia coli)
- Pseudomonas aeruginosa
- Acinetobacter baumannii
- Stenotrophomonas maltophilia
Comparative Efficacy
Several studies have highlighted this compound's superior efficacy compared to other antibiotics in vitro:
Pathogen | MIC90 (mg/L) | This compound | Comparator Antibiotics |
---|---|---|---|
Klebsiella pneumoniae | 1 | Effective | Ceftazidime, Meropenem |
Pseudomonas aeruginosa | 0.5 | Effective | Imipenem, Colistin |
Acinetobacter baumannii | 0.5 | Effective | Tigecycline |
This compound has shown lower minimum inhibitory concentrations (MICs) than comparator antibiotics across various studies, demonstrating its effectiveness against resistant strains .
Biofilm Activity
This compound has also been evaluated for its activity against biofilms, which are often associated with increased resistance. In a study comparing this compound with other antibiotics, it was found to reduce biofilm formation by up to 93% in Pseudomonas aeruginosa, significantly outperforming traditional antibiotics . This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent.
Resistance Mechanisms
While this compound is generally effective, there have been reports of emerging resistance. A systematic review indicated low overall resistance rates (0.4% to 3%) among various pathogens, but higher rates were observed in A. baumannii (over 8%) and some strains of Pseudomonas aeruginosa and Enterobacterales . The mechanisms of resistance include mutations in porin channels and alterations in PBP targets.
Case Studies
- Clinical Efficacy : A study involving patients with complicated urinary tract infections caused by MDR organisms demonstrated that this compound was effective in achieving clinical cure rates of 80% when used as a treatment option .
- Real-World Performance : In a recent analysis of susceptibility testing for this compound, it was shown that the drug maintained high susceptibility rates among clinical isolates from diverse geographical regions, reinforcing its role as a critical option for treating resistant infections .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPPRLRVDVJOCL-FQRUVTKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClN7O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098052 | |
Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefiderocol acts by binding to and inhibiting penicillin-binding proteins (PBPs), preventing cell wall synthesis and ultimately causing death of the bacterial cell. Like other β-lactam antibiotics cefiderocol is able to enter bacterial cells via passive diffusion through porins. Unlike other β-lactams, cefiderocol contains a chlorocatechol group which allows it to chelate iron. Once bound to ferric iron cefiderocol is able to undergo active transport into bacterial cells through iron channels in the outer cell membrane such as those encoded by the *cirA* and *fiu* genes in *E. coli* or the *PiuA* gene in *P. aeruginosa*. Once inside the cell, cefiderocol binds to and inhibits PBP3 with high affinity thereby preventing the linking of peptodoglycan layers via the pentapeptide bridge. PBP1a, 1b, 2,and 4 are also bound and inhibited by cefiderocol but with a lesser potency than PBP3 and are therefore expected to contribute less to its antibacterial effect. | |
Record name | Cefiderocol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1225208-94-5 | |
Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225208-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefiderocol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225208945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefiderocol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFIDEROCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ34OMG6E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.